molecular formula C5H7N3O3 B594356 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde CAS No. 134419-31-1

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde

Cat. No.: B594356
CAS No.: 134419-31-1
M. Wt: 157.129
InChI Key: MTNSISLDUSITMP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde typically involves multi-step organic reactions. Common starting materials might include imidazole derivatives, formylating agents, and methylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure with diverse biological activities.

    Histidine: An amino acid with an imidazole side chain, important in protein structure and function.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections.

Uniqueness

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

CAS No.

134419-31-1

Molecular Formula

C5H7N3O3

Molecular Weight

157.129

IUPAC Name

4-hydroxy-5-(methylamino)-2-oxo-4H-imidazole-3-carbaldehyde

InChI

InChI=1S/C5H7N3O3/c1-6-3-4(10)8(2-9)5(11)7-3/h2,4,10H,1H3,(H,6,7,11)

InChI Key

MTNSISLDUSITMP-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)N(C1O)C=O

Synonyms

1H-Imidazole-1-carboxaldehyde, 2,5-dihydro-5-hydroxy-4-(methylamino)-2-oxo- (9CI)

Origin of Product

United States

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